Lynronne-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

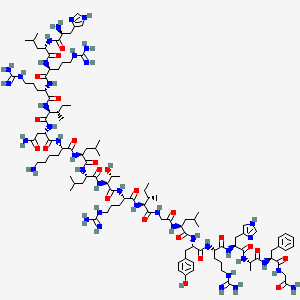

Lynronne-2 ist ein antimikrobielles Peptid, das aus dem Pansen-Mikrobiom identifiziert wurde. Es gehört zu einer Gruppe von Peptiden, darunter Lynronne-1 und Lynronne-3, die ein breites antimikrobielles Spektrum gegen verschiedene bakterielle Krankheitserreger aufweisen, einschließlich Methicillin-resistentem Staphylococcus aureus . Diese Peptide sind vielversprechende Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe aufgrund ihrer Wirksamkeit und ihres Potenzials zur Bekämpfung von Antibiotika-resistenten Bakterien .

Vorbereitungsmethoden

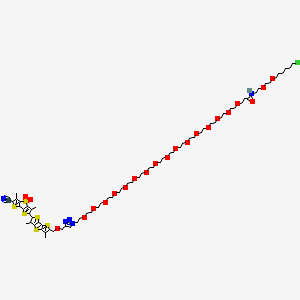

Lynronne-2 kann, wie andere antimikrobielle Peptide, durch Festphasenpeptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist . Der Prozess umfasst Deprotektionsschritte und Kupplungsschritte, gefolgt von der Spaltung vom Harz und der Reinigung. Industrielle Produktionsverfahren für antimikrobielle Peptide umfassen häufig die rekombinante DNA-Technologie, bei der das Peptid in mikrobiellen Wirten wie Escherichia coli oder Hefe exprimiert wird, gefolgt von der Reinigung .

Analyse Chemischer Reaktionen

Lynronne-2 unterliegt in erster Linie Wechselwirkungen mit bakteriellen Membranen und nicht traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Sein Mechanismus beinhaltet die Bindung an bakterielle Membranlipide, was zur Membranpermeabilisierung und zum zytoplasmatischen Auslaufen führt . Diese Wirkung stört die Integrität der bakteriellen Zellmembran, was zum Zelltod führt. Häufige Reagenzien und Bedingungen, die in Studien zu this compound verwendet werden, sind Lipidvesikel, um bakterielle Membranen nachzuahmen, und verschiedene biophysikalische Techniken, um Membranwechselwirkungen zu beurteilen .

Wissenschaftliche Forschungsanwendungen

Lynronne-2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Entwicklung neuer Therapeutika zur Behandlung von Infektionen, die durch Antibiotika-resistente Bakterien verursacht werden.

Wirkmechanismus

This compound entfaltet seine antimikrobielle Wirkung durch das Ansprechen auf bakterielle Membranen. Es bindet bevorzugt an anionische Lipide in der bakteriellen Membran, was zur Membranpermeabilisierung und zum zytoplasmatischen Auslaufen führt . Diese Wirkung stört die Integrität der bakteriellen Zellmembran, was zum Zelltod führt. Die amphipathische Helixstruktur des Peptids ist entscheidend für seine Fähigkeit, mit bakteriellen Membranen zu interagieren und diese zu stören .

Wirkmechanismus

Lynronne-2 exerts its antimicrobial effects by targeting bacterial membranes. It binds preferentially to anionic lipids in the bacterial membrane, causing membrane permeabilization and cytoplasmic leakage . This action disrupts the bacterial cell membrane’s integrity, leading to cell death. The peptide’s amphipathic helical structure is crucial for its ability to interact with and disrupt bacterial membranes .

Vergleich Mit ähnlichen Verbindungen

Lynronne-2 ist Teil einer Gruppe von antimikrobiellen Peptiden, darunter Lynronne-1 und Lynronne-3, die aus dem Pansen-Mikrobiom identifiziert wurden . Diese Peptide teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren Aminosäuresequenzen und spezifischen Aktivitäten gegen verschiedene Bakterienstämme . Im Vergleich zu anderen antimikrobiellen Peptiden hat this compound eine einzigartige Wirksamkeit gegen Methicillin-resistentem Staphylococcus aureus und andere multiresistente Bakterien gezeigt . Ähnliche Verbindungen umfassen andere antimikrobielle Peptide wie Magainine, Defensine und Kathelizidine, die ebenfalls bakterielle Membranen angreifen, sich aber in ihren Strukturen und spezifischen Aktivitäten unterscheiden können .

Eigenschaften

Molekularformel |

C111H185N39O23 |

|---|---|

Molekulargewicht |

2433.9 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C111H185N39O23/c1-15-61(11)87(105(171)131-54-86(155)135-76(42-57(3)4)99(165)145-81(47-66-33-35-69(152)36-34-66)102(168)139-73(30-23-39-127-109(118)119)95(161)146-82(49-68-52-125-56-133-68)98(164)134-63(13)90(156)141-80(92(158)130-53-85(115)154)46-65-26-18-17-19-27-65)148-97(163)75(32-25-41-129-111(122)123)140-107(173)89(64(14)151)150-104(170)79(45-60(9)10)144-101(167)78(44-59(7)8)143-94(160)71(28-20-21-37-112)137-103(169)83(50-84(114)153)147-106(172)88(62(12)16-2)149-96(162)74(31-24-40-128-110(120)121)136-93(159)72(29-22-38-126-108(116)117)138-100(166)77(43-58(5)6)142-91(157)70(113)48-67-51-124-55-132-67/h17-19,26-27,33-36,51-52,55-64,70-83,87-89,151-152H,15-16,20-25,28-32,37-50,53-54,112-113H2,1-14H3,(H2,114,153)(H2,115,154)(H,124,132)(H,125,133)(H,130,158)(H,131,171)(H,134,164)(H,135,155)(H,136,159)(H,137,169)(H,138,166)(H,139,168)(H,140,173)(H,141,156)(H,142,157)(H,143,160)(H,144,167)(H,145,165)(H,146,161)(H,147,172)(H,148,163)(H,149,162)(H,150,170)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t61-,62-,63-,64+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,88-,89-/m0/s1 |

InChI-Schlüssel |

FTMIQNOTEBBQKO-LHHMBZKYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC=N4)N |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC=N4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)

![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)